molecular formula C7H4INO B3320466 4-Hydroxy-2-iodobenzonitrile CAS No. 1243386-89-1

4-Hydroxy-2-iodobenzonitrile

Cat. No.: B3320466
CAS No.: 1243386-89-1
M. Wt: 245.02 g/mol
InChI Key: AUUHDUIJYZLFHO-UHFFFAOYSA-N
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Description

4-Hydroxy-2-iodobenzonitrile is an organic compound with the molecular formula C7H4INO It is characterized by the presence of a hydroxyl group (-OH) and an iodine atom attached to a benzene ring, along with a nitrile group (-CN)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-2-iodobenzonitrile typically involves the iodination of 4-hydroxybenzonitrile. One common method is the Sandmeyer reaction, where 4-hydroxybenzonitrile is treated with sodium nitrite (NaNO2) and hydrochloric acid (HCl) to form a diazonium salt, which is then reacted with potassium iodide (KI) to introduce the iodine atom .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-2-iodobenzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium phosphate (K3PO4).

Major Products

    Substitution: Derivatives with different substituents replacing the iodine atom.

    Oxidation: Compounds with carbonyl groups.

    Reduction: Compounds with hydrogen atoms replacing the hydroxyl group.

    Coupling: Biaryl compounds formed through carbon-carbon bond formation.

Scientific Research Applications

4-Hydroxy-2-iodobenzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Hydroxy-2-iodobenzonitrile depends on its specific application. In coupling reactions, the iodine atom facilitates the formation of carbon-carbon bonds through palladium-catalyzed processes. In biological systems, the compound may interact with cellular targets, leading to various biological effects. The hydroxyl and nitrile groups can participate in hydrogen bonding and other interactions with biomolecules .

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxybenzonitrile: Lacks the iodine atom, making it less reactive in coupling reactions.

    2-Iodobenzonitrile: Lacks the hydroxyl group, affecting its solubility and reactivity.

    4-Iodobenzonitrile:

Uniqueness

4-Hydroxy-2-iodobenzonitrile is unique due to the presence of both hydroxyl and iodine groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo various reactions and form diverse products makes it valuable in research and industrial applications.

Properties

IUPAC Name

4-hydroxy-2-iodobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4INO/c8-7-3-6(10)2-1-5(7)4-9/h1-3,10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUUHDUIJYZLFHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)I)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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